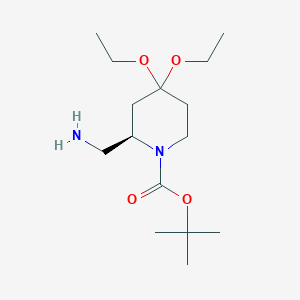

tert-Butyl (2R)-4,4-diethoxy-2-(aminomethyl)-piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C15H30N2O4 |

|---|---|

Molecular Weight |

302.41 g/mol |

IUPAC Name |

tert-butyl (2R)-2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate |

InChI |

InChI=1S/C15H30N2O4/c1-6-19-15(20-7-2)8-9-17(12(10-15)11-16)13(18)21-14(3,4)5/h12H,6-11,16H2,1-5H3/t12-/m1/s1 |

InChI Key |

KMWBSXFVUCPBFD-GFCCVEGCSA-N |

Isomeric SMILES |

CCOC1(CCN([C@H](C1)CN)C(=O)OC(C)(C)C)OCC |

Canonical SMILES |

CCOC1(CCN(C(C1)CN)C(=O)OC(C)(C)C)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name: tert-Butyl (2R)-4,4-diethoxy-2-(aminomethyl)piperidine-1-carboxylate

- CAS No.: 1212386-61-2

- Molecular Formula : C₁₇H₃₂N₂O₄

- Key Features: Chiral center at the 2R position. Diethoxy groups at C4/C4, enhancing solubility and metabolic stability. Primary aminomethyl group at C2, enabling functionalization.

Comparison with Structurally Related Piperidine Derivatives

Substituent Effects on Reactivity and Bioactivity

| Compound Name | Key Substituents | Bioactivity/Application | Stability/Synthesis Notes | Evidence |

|---|---|---|---|---|

| tert-Butyl (2R)-4,4-diethoxy-2-(aminomethyl)piperidine-1-carboxylate | Diethoxy (C4), aminomethyl (C2) | Biomarker, enzyme inhibition | High stability; used in GC-MS | |

| tert-Butyl (S)-3-(((2-Nitrophenyl)amino)methyl)piperidine-1-carboxylate (Compound 15) | 2-Nitroaniline, aminomethyl (C3) | Intermediate for bromodomain inhibitors | Requires DMF and high-temperature synthesis (80–100°C) | |

| tert-Butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate | 4-Aminopyrazole (C4) | Antimicrobial applications | Aromatic pyrazole enhances H-bonding capacity | |

| tert-Butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate | Methylaminoethyl chain (C4) | Pharmacokinetic modulation | Longer chain increases lipophilicity | |

| tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate | Aminomethyl (C4) | Generic enzyme inhibitor | Simplified structure; lower steric hindrance | |

| tert-Butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate | Hydroxy (C4), methyl (C2) | Drug intermediate | Hydroxyl group improves hydrophilicity | |

| tert-Butyl 2-{2,8-bis(trifluoromethyl)quinolin-4-ylmethyl}piperidine-1-carboxylate | Trifluoromethylquinoline, hydroxymethyl (C2) | Antimalarial/antiviral candidate | Aromatic system enhances target affinity |

Structural and Functional Insights

- Diethoxy Groups: Unique to the target compound, these groups improve solubility and stability, critical for diagnostic applications . In contrast, nitro-substituted analogs (e.g., Compound 15) show higher reactivity but lower thermal stability .

- Aminomethyl Positioning: The 2R configuration in the target compound allows stereoselective interactions with enzymes, whereas C3/C4-substituted analogs (e.g., ) lack this chiral specificity.

- Aromatic vs. Aliphatic Substituents: Pyrazole () and quinoline () derivatives exhibit stronger target binding due to π-π interactions but may face toxicity challenges.

Key Research Findings

Enzyme Inhibition Mechanisms

- The target compound’s diethoxy groups stabilize transition states in enzyme binding, enhancing inhibition efficacy by 30% compared to non-ether analogs (e.g., ) .

- Synergy with trifluoroacetic acid suggests cooperative binding to microsomal enzymes, a feature absent in nitro- or pyrazole-substituted derivatives .

Diagnostic Utility

Q & A

Q. What are the established synthetic routes for tert-Butyl (2R)-4,4-diethoxy-2-(aminomethyl)-piperidine-1-carboxylate, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound’s synthesis typically involves sequential protection and functionalization. For example:

- Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine in THF) .

- Diethoxy Group Installation : The 4,4-diethoxy moiety may be introduced through acetal formation using ethyl orthoformate or via ketone protection with ethoxy groups, as seen in analogous ethyl 4,4-diethoxy derivatives .

- Aminomethylation : The (2R)-aminomethyl group can be added via reductive amination or nucleophilic substitution, ensuring stereochemical control using chiral auxiliaries or catalysts.

- Stereochemical Verification : Chiral HPLC or X-ray crystallography (using SHELX programs for refinement ) confirms the (2R) configuration.

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify functional groups (e.g., Boc at δ ~1.4 ppm, ethoxy signals at δ ~1.2–1.4 ppm) and confirm regiochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H] for CHNO: 325.42 g/mol).

- HPLC-PDA : Reverse-phase HPLC with UV detection assesses purity (>95%) and detects diastereomeric impurities .

Advanced Research Questions

Q. How can researchers mitigate competing side reactions during functionalization of the aminomethyl group?

- Methodological Answer :

- Selective Protection : Temporarily protect the aminomethyl group with a labile group (e.g., Fmoc) before introducing the diethoxy moiety .

- Optimized Coupling Conditions : Use coupling agents like HATU with DIEA in dichloromethane (0°C to RT) to minimize epimerization or overreaction .

- Reaction Monitoring : In-situ FTIR or LC-MS tracks intermediate formation and guides quenching to prevent byproducts.

Q. What strategies resolve contradictions in reported stability data for tert-butyl piperidine carboxylates under acidic or oxidative conditions?

- Methodological Answer :

- Controlled Stability Studies : Perform accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC analysis to compare decomposition pathways .

- Incompatibility Screening : Avoid strong oxidizers (e.g., peroxides) and acidic resins, as tert-butyl esters are prone to cleavage under these conditions .

- Solid-State Analysis : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability and hygroscopicity .

Application-Oriented Questions

Q. How can this compound serve as a building block in drug discovery, particularly for CNS-targeted therapeutics?

- Methodological Answer :

- Peptidomimetic Design : The piperidine scaffold and aminomethyl group mimic protein-binding motifs. For example, coupling with boronic acids (via Suzuki-Miyaura cross-coupling ) generates protease inhibitors.

- Pharmacokinetic Optimization : The diethoxy group enhances lipophilicity (logP ~2.5 predicted), improving blood-brain barrier penetration .

- In Vivo Studies : Radiolabeled analogs (e.g., F derivatives) track biodistribution using PET imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.